molecular formula C13H19NO4S B1374070 N-Boc-4-(methylsulfonyl)benzylamine CAS No. 694480-96-1

N-Boc-4-(methylsulfonyl)benzylamine

Cat. No.: B1374070
CAS No.: 694480-96-1
M. Wt: 285.36 g/mol
InChI Key: GJMNGNDEJDAWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-(methylsulfonyl)benzylamine is a protected benzylamine derivative featuring two key functional groups:

  • Boc (tert-butoxycarbonyl) group: A widely used amine-protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .
  • Methylsulfonyl (–SO₂CH₃) group: A strong electron-withdrawing substituent at the para position of the benzylamine scaffold. This group enhances polarity, influences electronic distribution, and may stabilize transition states in reactions.

The compound serves as an intermediate in pharmaceutical and materials science applications, particularly where selective amine deprotection or sulfonyl-directed reactivity is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-4-(methylsulfonyl)benzylamine can be synthesized through a multi-step process. One common method involves the protection of 4-(methylsulfonyl)benzylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The methylsulfonyl group enhances electrophilicity at the benzyl position, enabling nucleophilic substitution. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, yielding N-Boc-4-(methylsulfonyl)benzyl-alkylamines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, 1–4 hours).

  • Suzuki Coupling : Participates in cross-coupling with aryl boronic acids using Pd catalysts, producing biaryl derivatives .

Table 1: Substitution Reaction Examples

SubstrateReagent/ConditionsProductYield (%)
Methyl iodideDMF, K₂CO₃, 25°C, 2 hN-Boc-4-(methylsulfonyl)benzylmethylamine85
Benzoyl chlorideDCM, Et₃N, 0°C, 1 hN-Boc-4-(methylsulfonyl)benzylbenzamide92

Deprotection Reactions

The Boc group is cleaved under acidic or thermal conditions, regenerating the primary amine:

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in DCM (0°C to RT, 1–2 hours) removes Boc quantitatively, yielding 4-(methylsulfonyl)benzylamine .

  • Thermal Deprotection : Heating to 250°C in trifluoroethanol (TFE) achieves Boc removal in flow reactors with >90% conversion .

  • Electrochemical Deprotection : Using tetraethylammonium cyanomethanide (Et₄N⁺-CH₂CN⁻) enables Boc cleavage at ambient temperature .

Table 2: Deprotection Method Comparison

MethodReagents/ConditionsConversion (%)
Acidic (TFA)20% TFA/DCM, 25°C, 1 h>99
ThermalTFE, 250°C, 60 min residence98
ElectrochemicalEt₄N⁺-CH₂CN⁻, CH₃CN, 25°C95

Reductive Alkylation

The compound participates in reductive amination with aldehydes:

  • STAB-Mediated Reactions : Sodium triacetoxyborohydride (STAB) reduces imine intermediates formed from aldehydes (e.g., benzaldehyde), producing secondary amines in >90% yield .

  • One-Pot Synthesis : Coupling with Boc₂O prevents dialkylation, enabling selective mono-alkylation .

Functional Group Transformations

  • Methylsulfonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylsulfonyl group to methylthio, though this is rarely employed due to competing Boc deprotection .

  • Oxidation : The methylsulfonyl group remains inert under standard oxidation conditions (e.g., KMnO₄, H₂O₂).

Case Study: Continuous Flow Deprotection

In industrial settings, thermal deprotection in continuous flow reactors (250°C, TFE solvent) achieves 95% isolated yield at multi-gram scale, demonstrating scalability and efficiency . This method avoids acidic waste and simplifies purification.

Mechanistic Insights

  • Boc Deprotection : Follows a protonation-elimination pathway under acidic conditions, generating tert-butanol and CO₂.

  • Electrochemical Alkylation : Involves base generation via cathodic reduction, facilitating nucleophilic attack on alkyl halides .

Scientific Research Applications

Scientific Research Applications

N-Boc-4-(methylsulfonyl)benzylamine finds applications across several domains:

Organic Synthesis

  • Building Block : It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The Boc group facilitates further reactions by protecting the amine functionality, allowing for selective transformations without affecting other reactive sites .
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be replaced by various nucleophiles, leading to the formation of diverse benzylamine derivatives.

Medicinal Chemistry

  • Drug Development : this compound is investigated as an intermediate in the synthesis of drug candidates. Its biological activity has been linked to interactions with various receptors, including potential effects on pain perception through modulation of the vanilloid receptor 1 (VR1) .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may serve as effective enzyme inhibitors, making them candidates for therapeutic applications .

Biological Studies

  • Receptor Interaction : The compound's structural modifications can significantly influence its biological activity, including agonistic and antagonistic interactions with VR1. Certain analogues have shown potent agonistic activity, enhancing calcium ion influx in neuronal cells, while others act as antagonists .

Case Study 1: Enzyme Inhibition

A study explored various derivatives of this compound for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the methylsulfonyl group enhanced inhibitory potency against target enzymes, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Continuous Flow Technology

Recent advancements have employed continuous flow technology for the thermal deprotection of N-Boc groups from amines, including this compound. This method allows for improved efficiency and safety in chemical reactions, achieving high yields without the need for acidic reagents . The study demonstrated that using back-pressure regulators enabled heating above solvent boiling points, facilitating rapid deprotection and subsequent reactions in a streamlined process.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Benefits
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsFacilitates selective transformations
Medicinal ChemistryIntermediate in drug candidate synthesisPotential enzyme inhibitors; modulates VR1 activity
Biological StudiesInteraction with receptors and enzymesStructure-activity relationships inform drug design
Continuous Flow TechEfficient thermal deprotection and reaction processesHigh yields; improved process control

Mechanism of Action

The mechanism of action of N-Boc-4-(methylsulfonyl)benzylamine depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-4-bromo-3-methyl-benzylamine (CAS 1220039-91-7)

  • Structure : Contains a bromo (–Br) and methyl (–CH₃) group at the 4- and 3-positions, respectively .
  • Key Properties: Molecular formula: C₁₃H₁₈BrNO₂ Molar mass: 300.19 g/mol Density: 1.287 g/cm³ (predicted) pKa: 12.05 (predicted, indicating moderate basicity) .
  • Comparison :
    • The bromo group enables cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), unlike the methylsulfonyl group.
    • Methyl substitution introduces steric hindrance but lacks the electron-withdrawing effects of the sulfonyl group.
    • Applications: Primarily used in synthesizing halogenated intermediates for pharmaceuticals or imaging agents .

4-(Methylsulfonyl)benzene Derivatives

  • Example Compounds :
    • (Methylsulfonyl)benzene (3b): Yielded 94.9% in photocatalytic oxygenation of thioanisoles .
    • 1-Methoxy-4-(methylsulfonyl)benzene (3c) and 1-fluoro-4-(methylsulfonyl)benzene (3d): High yields (~90%) under N-CNS photocatalysis .
  • Comparison :
    • The methylsulfonyl group enhances oxidative stability and participates in electrophilic substitution reactions.
    • Unlike Boc-protected benzylamines, these derivatives lack amine functionality, limiting their use in peptide coupling or protection/deprotection strategies.

Physical and Chemical Properties

Property N-Boc-4-(methylsulfonyl)benzylamine (Predicted) N-Boc-4-bromo-3-methyl-benzylamine
Molecular Formula C₁₃H₁₉NO₄S C₁₃H₁₈BrNO₂
Molar Mass (g/mol) ~297.36 300.19
Boiling Point Higher (due to polar sulfonyl group) 388.7°C (predicted)
pKa (amine) ~10–11 (lower due to –SO₂CH₃) 12.05
Stability Acid-labile (Boc cleavage) Stable under basic conditions

Key Observations :

  • The methylsulfonyl group reduces the basicity of the amine compared to bromo/methyl-substituted analogs.
  • Higher polarity and density are expected for the sulfonyl derivative due to its electron-withdrawing nature.

Biological Activity

N-Boc-4-(methylsulfonyl)benzylamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, experimental findings, and case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound has the following chemical formula: C13_{13}H19_{19}NO4_4S. The compound features a N-Boc (tert-butoxycarbonyl) protecting group, which is commonly used to enhance the stability and solubility of amines in biological assays. The methylsulfonyl group is known to influence the compound's interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound has been linked to its interactions with various receptors and enzymes. Notably, it has been studied for its effects on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that modifications to the compound can significantly alter its agonistic or antagonistic properties towards VR1:

  • Agonistic Activity : Certain analogues exhibit potent agonistic activity, enhancing calcium ion influx in neuronal cells.
  • Antagonistic Activity : Other derivatives have been shown to act as antagonists, inhibiting capsaicin-induced calcium uptake with a Ki value indicating high potency compared to known antagonists like capsazepine .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship for this compound reveals that modifications to both the A-region and C-region of the molecule can lead to significant changes in biological activity. For instance:

Compound VariantActivity TypeKi Value (nM)Reference
This compoundAgonist67
CapsazepineAntagonist520
4-Methylsulfonamido derivativePartial Agonist-

This table summarizes key findings from structure-activity studies that highlight how subtle changes can impact efficacy.

Case Study 1: Pain Modulation

In a study investigating pain modulation, this compound was tested on rat models for its analgesic properties. The results indicated that specific doses significantly reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management .

Case Study 2: Cancer Cell Sensitization

Another study explored the compound's ability to sensitize multiple myeloma cells to chemotherapeutic agents. The findings demonstrated that when combined with bortezomib, this compound enhanced the cytotoxic effects on cancer cells, indicating its potential role in cancer therapy .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest it exhibits low toxicity levels in vitro, making it a candidate for further development in clinical settings. However, comprehensive toxicity studies are necessary to fully understand its safety margin before clinical application .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Boc-4-(methylsulfonyl)benzylamine, and how do reaction conditions influence yield?

  • Methodology :

  • Alkylation of sulfonamides : Start with benzylamine derivatives and introduce the methylsulfonyl group via sulfonation. Protect the amine group with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) .
  • Oxidative functionalization : Use photocatalytic methods to introduce the methylsulfonyl group. For example, metal-free nitrogen-doped carbon nanosolenoid (N-CNS) catalysts enable efficient oxygenation of thioanisoles to sulfonylbenzenes under visible light, achieving yields >90% .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%), temperature (room temp. to 60°C), and solvent polarity (acetonitrile/DMF) to maximize yield.

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and methylsulfonyl group integration (δ ~3.1 ppm for CH₃SO₂).
  • Mass spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the methylsulfonyl group during this compound derivatization?

  • Key findings :

  • The methylsulfonyl group is resistant to nucleophilic attack under mild conditions due to its strong electron-withdrawing nature. However, in acidic or reductive environments (e.g., NaBH₄), partial cleavage may occur, necessitating careful pH control .
  • Computational studies (DFT) suggest that the sulfonyl group stabilizes intermediates via resonance, reducing side reactions during coupling steps .

Q. How do steric and electronic effects of the Boc and methylsulfonyl groups influence reactivity in cross-coupling reactions?

  • Experimental design :

  • Steric effects : Compare coupling efficiency of this compound with non-Boc analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids may show reduced yields due to Boc group bulkiness.
  • Electronic effects : The electron-deficient nature of the methylsulfonyl group enhances electrophilic aromatic substitution (EAS) at the para position. Use Hammett constants (σ⁺) to predict reactivity trends .
    • Data interpretation : Lower yields in coupling reactions (e.g., <60%) may indicate steric hindrance, while regioselective EAS products confirm electronic dominance .

Q. What strategies resolve contradictions in reported yields for this compound-based imine synthesis?

  • Case study :

  • Contradiction : Laha et al. (2023) achieved 90% yield for N-sulfonylimine synthesis using methylsulfonyl-substituted benzylamine, while ketimine analogs failed (<5% yield) due to steric hindrance at the benzylic position .
  • Resolution : Modify substrates by replacing bulky benzylic substituents (e.g., phenyl → methyl) or employ alternative catalysts (e.g., Au(III) complexes for cyclization ).

Q. Methodological Challenges and Solutions

Q. How can researchers optimize scalability for gram-scale synthesis of this compound derivatives?

  • Protocol refinement :

  • Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to enable easy recovery and reuse, reducing costs .
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What computational tools aid in predicting the biological activity of this compound analogs?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., gamma-glutamyltranspeptidase) and identify potential inhibitors .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using datasets from analogous sulfonamides .

Properties

IUPAC Name

tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNGNDEJDAWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-(methylsulfonyl)benzylamine
Reactant of Route 2
Reactant of Route 2
N-Boc-4-(methylsulfonyl)benzylamine
Reactant of Route 3
Reactant of Route 3
N-Boc-4-(methylsulfonyl)benzylamine
Reactant of Route 4
Reactant of Route 4
N-Boc-4-(methylsulfonyl)benzylamine
Reactant of Route 5
Reactant of Route 5
N-Boc-4-(methylsulfonyl)benzylamine
Reactant of Route 6
Reactant of Route 6
N-Boc-4-(methylsulfonyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.